molecular formula C11H13N B1604636 2-Phenylvaleronitrile CAS No. 5558-78-1

2-Phenylvaleronitrile

Cat. No.: B1604636
CAS No.: 5558-78-1
M. Wt: 159.23 g/mol
InChI Key: VIUPTAFHLRBHBO-UHFFFAOYSA-N
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Description

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Phenylvaleronitrile. For instance, the boiling point of this compound is approximately 399.7 K at a pressure of 0.017 bar , indicating that it may evaporate under ambient conditions, which could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylvaleronitrile can be synthesized through the selective C-alkylation of benzyl cyanide with n-bromopropane using aqueous potassium hydroxide as a base and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is typically carried out under ultrasonic conditions to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylvaleronitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Phenylvaleronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, perfumes, and dyes.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the propyl group.

    Phenylacetonitrile: Another nitrile derivative with a phenyl group attached to the acetonitrile chain.

Uniqueness: 2-Phenylvaleronitrile is unique due to the presence of both a phenyl group and a propyl chain, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUPTAFHLRBHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970921
Record name 2-Phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-78-1
Record name 2-Phenylvaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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